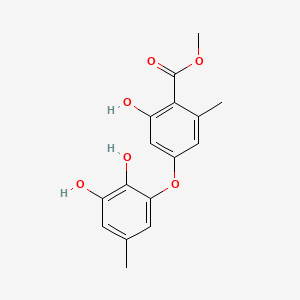

Methyl gerfelin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

700870-56-0 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C16H16O6/c1-8-4-12(18)15(19)13(5-8)22-10-6-9(2)14(11(17)7-10)16(20)21-3/h4-7,17-19H,1-3H3 |

InChI Key |

BLXSEOJIXHWXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=CC(=C(C(=C2)C)C(=O)OC)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Gerfelin: A Potent Glyoxalase I Inhibitor for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl gerfelin, a derivative of the natural product gerfelin, has emerged as a significant competitive inhibitor of glyoxalase I (GLO1), a critical enzyme in the detoxification of the cytotoxic metabolite methylglyoxal (MG). Inhibition of GLO1 by this compound leads to an accumulation of intracellular MG, inducing cellular stress and apoptosis. This mechanism has positioned this compound and other GLO1 inhibitors as promising candidates for therapeutic intervention in diseases characterized by elevated GLO1 activity, such as cancer and osteoclast-related disorders. This technical guide provides an in-depth overview of this compound's activity, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and Glyoxalase I

The glyoxalase system, comprising Glyoxalase I (GLO1) and Glyoxalase II (GLO2), is a ubiquitous detoxification pathway that converts reactive dicarbonyls, primarily methylglyoxal (MG), into the less toxic D-lactate, using glutathione (GSH) as a cofactor.[1][2] MG is a byproduct of glycolysis and its accumulation can lead to advanced glycation end products (AGEs), cellular damage, and apoptosis.[1][3]

Elevated GLO1 expression is a hallmark of various cancers and is associated with tumor proliferation, survival, and multidrug resistance.[1][2] Consequently, the development of GLO1 inhibitors has become a promising strategy in cancer therapy.[3] this compound has been identified as a potent, competitive inhibitor of GLO1.[4] It has also been shown to inhibit osteoclastogenesis, the process of bone resorption, making it a potential therapeutic agent for bone disorders.[4][5]

Quantitative Data on this compound's Biological Activity

The following table summarizes the key quantitative data reported for this compound's inhibitory activities.

| Parameter | Value | Cell/Enzyme System | Reference |

| GLO1 Inhibition (Ki) | 0.23 µM | Glyoxalase I | [4] |

| Osteoclastogenesis Inhibition (IC50) | 2.8 µM | Bone Marrow-derived Macrophages (BMMs) | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Glyoxalase I (GLO1) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against GLO1 by monitoring the formation of S-D-lactoylglutathione.

Materials:

-

Human recombinant GLO1

-

Methylglyoxal (MG)

-

Reduced Glutathione (GSH)

-

50 mM Sodium Phosphate Buffer (pH 6.6)

-

Microplate reader or spectrophotometer capable of reading at 240 nm

-

This compound (or other test compounds)

Procedure:

-

Preparation of Hemithioacetal Substrate: Prepare a reaction mixture by incubating 2 mM MG and 1 mM GSH in 50 mM sodium phosphate buffer (pH 6.6) at 37°C for 10 minutes. This allows for the non-enzymatic formation of the hemithioacetal, the substrate for GLO1.[6]

-

Enzyme Reaction:

-

In a UV-transparent 96-well plate or cuvette, add the pre-incubated hemithioacetal substrate.

-

Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept constant across all wells).

-

Initiate the reaction by adding a known concentration of human recombinant GLO1.

-

-

Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes at 25°C. The rate of increase in absorbance is proportional to the GLO1 activity.[6][7]

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay with varying concentrations of both the substrate (hemithioacetal) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.

-

Measurement of Intracellular Methylglyoxal (MG)

This HPLC-based method is used to quantify the accumulation of MG within cells following treatment with a GLO1 inhibitor.

Materials:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA)

-

1,2-diaminobenzene (or other derivatizing agents like o-phenylenediamine)

-

HPLC system with a C18 column and UV or fluorescence detector

-

Methylglyoxal standard

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Bone Marrow-derived Macrophages) at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

-

Cell Lysis and Deproteinization:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate proteins by adding ice-cold perchloric acid.

-

Centrifuge the samples to pellet the protein precipitate.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add the derivatizing agent (e.g., 1,2-diaminobenzene) to the supernatant and incubate to allow the formation of a stable quinoxaline derivative of MG.[8]

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the quinoxaline derivative on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

-

Detect the derivative using a UV or fluorescence detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of MG that have been subjected to the same derivatization procedure.

-

Quantify the amount of MG in the cell samples by comparing their peak areas to the standard curve.

-

Osteoclast Differentiation Assay

This assay assesses the effect of this compound on the formation of osteoclasts from precursor cells, typically bone marrow-derived macrophages (BMMs).

Materials:

-

Bone marrow cells isolated from mice

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) with supplements (FBS, antibiotics)

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

Microscope

Procedure:

-

Isolation and Culture of BMMs:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in the presence of M-CSF for several days to generate BMMs.

-

-

Induction of Osteoclast Differentiation:

-

Plate the BMMs in a multi-well plate.

-

Induce osteoclast differentiation by adding RANKL to the culture medium, along with continued M-CSF supplementation.

-

Simultaneously, treat the cells with varying concentrations of this compound.

-

-

TRAP Staining:

-

Quantification:

-

Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a microscope.

-

Calculate the IC50 value for the inhibition of osteoclastogenesis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Caption: Glyoxalase I inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential Mechanisms of Methylglyoxal-Induced Human Embryonic Kidney Cells Damage: Regulation of Oxidative Stress, DNA Damage, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylglyoxal induces apoptosis through oxidative stress-mediated activation of p38 mitogen-activated protein kinase in rat Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylglyoxal‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. researchgate.net [researchgate.net]

Synthesis Pathway of Methyl Gerfelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gerfelin, a derivative of the natural product gerfelin, is a compound of interest for its potential biological activities, including the inhibition of human geranylgeranyl diphosphate (GGPP) synthase. This technical guide outlines a likely multi-step synthesis pathway for this compound, based on the reported synthesis of its parent compound, gerfelin. The synthesis involves the preparation of key aromatic precursors, a palladium-catalyzed diaryl ether formation, and subsequent deprotection and esterification steps. This document provides detailed, albeit inferred, experimental protocols, quantitative data in tabular format, and visual diagrams of the synthetic route and the relevant biological pathway to aid in the research and development of this compound and its analogs.

Introduction

Gerfelin, originally isolated from the culture broth of Beauveria felina, has been identified as an inhibitor of human geranylgeranyl diphosphate (GGPP) synthase.[1][2] GGPP is a crucial intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of a variety of isoprenoids essential for cell function. By inhibiting GGPP synthase, gerfelin and its derivatives can disrupt these downstream pathways, making them attractive candidates for further investigation in drug discovery. This compound, the methyl ester of gerfelin, is a key analog in these studies. This guide details a plausible synthetic route to obtain this compound for research purposes.

Proposed Synthesis Pathway of this compound

The total synthesis of this compound can be envisioned as a multi-step process, logically divided into the following key stages:

-

Preparation of Precursors: Synthesis of the two key aromatic building blocks.

-

Palladium-Catalyzed Diaryl Ether Formation: Coupling of the two precursors to form the core diaryl ether structure.

-

Deprotection: Removal of protecting groups to yield the free hydroxyl functionalities.

-

Esterification: Formation of the methyl ester to yield the final product, this compound.

The overall synthetic workflow is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Esterification of 2,4-Dihydroxy-6-methylbenzoic Acid

This initial step involves the conversion of the carboxylic acid group of 2,4-dihydroxy-6-methylbenzoic acid to its methyl ester.

-

Reaction:

-

2,4-Dihydroxy-6-methylbenzoic acid is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The resulting solid is purified by silica gel column chromatography to yield Methyl 2,4-dihydroxy-6-methylbenzoate.[3]

-

Step 2: Protection of 3,4,5-Trihydroxytoluene

To prevent unwanted side reactions during the coupling step, the hydroxyl groups of 3,4,5-trihydroxytoluene are protected, for example, as benzyl ethers.

-

Reaction:

-

3,4,5-Trihydroxytoluene is dissolved in a suitable solvent like DMF or acetone.

-

A base, such as potassium carbonate, is added.

-

Benzyl bromide is added, and the mixture is stirred at an elevated temperature until the reaction is complete.

-

-

Work-up and Purification:

-

The reaction mixture is filtered, and the solvent is evaporated.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

Purification by column chromatography provides the protected phenol.

-

Step 3: Palladium-Catalyzed Diaryl Ether Formation

This key step involves the formation of the diaryl ether bond between the protected phenol and an appropriately functionalized benzoic acid derivative (iodination of the product from Step 1 may be required).

-

Reaction:

-

The protected phenol from Step 2, the iodinated methyl benzoate derivative, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., 2-(di-tert-butylphosphino)biphenyl) are combined in a schlenk flask under an inert atmosphere.[1][2]

-

A base, such as cesium carbonate, and a suitable solvent (e.g., toluene or dioxane) are added.

-

The reaction mixture is heated until the starting materials are consumed.

-

-

Work-up and Purification:

-

The reaction mixture is cooled, diluted with an organic solvent, and filtered through celite.

-

The filtrate is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the protected diaryl ether.

-

Step 4: Deprotection of Benzyl Ethers

The benzyl protecting groups are removed to reveal the free hydroxyl groups.

-

Reaction:

-

Work-up and Purification:

-

The catalyst is removed by filtration through celite.

-

The solvent is evaporated to yield the deprotected product, which is gerfelin.

-

Step 5: Final Esterification to this compound

If the synthesis started with the unesterified benzoic acid, a final esterification step is required.

-

Reaction:

-

Gerfelin is dissolved in methanol with a catalytic amount of concentrated sulfuric acid.

-

The mixture is refluxed to drive the esterification.

-

-

Work-up and Purification:

-

The reaction is worked up as described in Step 1 to yield this compound.

-

Quantitative Data

The following tables summarize the expected quantitative data for the key compounds in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Dihydroxy-6-methylbenzoic acid | C₈H₈O₄ | 168.15 |

| Methyl 2,4-dihydroxy-6-methylbenzoate | C₉H₁₀O₄ | 182.17 |

| 3,4,5-Trihydroxytoluene | C₇H₈O₃ | 140.14 |

| Gerfelin | C₁₅H₁₄O₆ | 290.27 |

| This compound | C₁₆H₁₆O₆ | 304.29 |

Table 2: Spectroscopic Data for this compound (Predicted)

| Type | Data |

| ¹H NMR | Expected signals for aromatic protons, two methyl groups, hydroxyl protons, and a methoxy group. |

| ¹³C NMR | Expected signals for aromatic carbons, methyl carbons, carbonyl carbon, and methoxy carbon. |

| Mass Spec (ESI-MS) | m/z [M-H]⁻ expected around 303.08 |

Biological Context: Inhibition of GGPP Synthase

This compound's parent compound, gerfelin, inhibits geranylgeranyl diphosphate (GGPP) synthase. This enzyme is part of the mevalonate pathway, which is responsible for the synthesis of isoprenoids.

Caption: The role of GGPP synthase in the mevalonate pathway and its inhibition by this compound.

Conclusion

The synthesis of this compound is a challenging but achievable multi-step process. The key to a successful synthesis lies in the efficient execution of the palladium-catalyzed diaryl ether formation and the careful management of protecting groups. This guide provides a comprehensive, though inferred, framework for the synthesis and understanding of this compound, which should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further optimization of each step will be necessary to achieve high overall yields and purity.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. Synthesis of gerfelin and related analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Gerfelin and Its Derivatives: Natural Sources, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gerfelin is a naturally occurring diaryl ether with potent inhibitory activity against human geranylgeranyl diphosphate (GGPP) synthase. This enzyme is a key component of the mevalonate pathway, responsible for the synthesis of GGPP, a crucial precursor for the prenylation of small GTPases and other essential biomolecules. Inhibition of GGPP synthase disrupts cellular signaling pathways, leading to downstream effects such as the induction of apoptosis. Gerfelin's unique mode of action and its natural origin have spurred interest in its potential as a therapeutic agent and as a scaffold for the development of novel drug candidates. This technical guide provides a comprehensive overview of gerfelin, detailing its natural sources, mechanisms of action, and known derivatives. Furthermore, it offers detailed experimental protocols for the isolation, synthesis, and biological evaluation of gerfelin and its analogs, alongside visualizations of the key signaling pathways involved.

Natural Sources of Gerfelin

Gerfelin is a secondary metabolite produced by the filamentous fungus Beauveria felina (strain QN22047)[1]. Beauveria species are entomopathogenic fungi, known for producing a diverse array of bioactive compounds. The isolation of gerfelin from B. felina highlights the potential of fungal endophytes and pathogens as a source of novel drug leads.

Gerfelin Derivatives and their Biological Activities

The chemical structure of gerfelin (C15H14O6) has served as a template for the synthesis of several derivatives aimed at exploring structure-activity relationships and improving biological efficacy.

Synthetic Analogs of Gerfelin

A study by Islam et al. described the synthesis of gerfelin and five structural analogs. While the specific inhibitory concentrations (IC50) for each of these five analogs against GGPP synthase require access to the full research publication, their synthesis underscores the potential for chemical modification to modulate biological activity.

Methyl Gerfelin (M-GFN)

This compound (M-GFN) is a methyl ester derivative of gerfelin that has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption. Interestingly, M-GFN exhibits a different mechanism of action compared to its parent compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for gerfelin and its derivative, this compound.

| Compound | Target Enzyme | Biological Effect | IC50 |

| Gerfelin | Geranylgeranyl Diphosphate Synthase | Inhibition of GGPP synthesis | 3.5 µg/mL |

| This compound (M-GFN) | Glyoxalase I | Inhibition of osteoclastogenesis | 2.8 µM |

Table 1: Inhibitory concentrations of gerfelin and this compound.

Signaling Pathways

Gerfelin and the Mevalonate Pathway

Gerfelin targets GGPP synthase, a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, including farnesyl pyrophosphate (FPP) and GGPP. These molecules are essential for the post-translational prenylation of small GTPases, such as those in the Ras superfamily. Prenylation anchors these signaling proteins to cell membranes, a prerequisite for their function in cell growth, differentiation, and survival. By inhibiting GGPP synthase, gerfelin depletes the cellular pool of GGPP, leading to an accumulation of unprenylated, inactive GTPases. This disruption of signaling cascades can ultimately trigger the unfolded protein response and induce apoptosis, particularly in cells that are highly dependent on these pathways, such as multiple myeloma cells.

This compound and the Glyoxalase Pathway

This compound (M-GFN) acts on a different cellular pathway. It inhibits glyoxalase I (GLO1), an enzyme responsible for detoxifying methylglyoxal (MG), a reactive dicarbonyl species. Inhibition of GLO1 leads to the accumulation of intracellular MG. Elevated levels of MG can induce cellular stress and inhibit specific cellular processes. In the context of osteoclasts, the accumulation of MG has been shown to suppress RANKL-induced osteoclast differentiation, thereby inhibiting bone resorption.

Experimental Protocols

Isolation and Purification of Gerfelin from Beauveria felina

This protocol is a composite based on general fungal metabolite isolation procedures.

1. Fungal Culture:

-

Inoculate Beauveria felina (strain QN22047) into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper aeration and mycelial growth.

2. Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing gerfelin.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing gerfelin and concentrate them.

-

Further purify the gerfelin-containing fraction by reversed-phase HPLC (e.g., C18 column).

-

Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to gerfelin.

-

Confirm the purity and identity of the isolated gerfelin by mass spectrometry and NMR spectroscopy.

-

Geranylgeranyl Diphosphate (GGPP) Synthase Inhibition Assay

This protocol is a generalized method for assessing the inhibition of recombinant human GGPP synthase.

1. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

-

Recombinant human GGPP synthase.

-

Substrates: Farnesyl pyrophosphate (FPP) and [1-14C]isopentenyl pyrophosphate (IPP).

-

Gerfelin or test compound dissolved in DMSO.

-

Scintillation cocktail.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of recombinant human GGPP synthase, and the desired concentration of gerfelin (or DMSO for control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrates FPP and [1-14C]IPP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

Extract the radiolabeled product (GGPP) with an organic solvent (e.g., ethyl acetate).

-

Transfer the organic layer to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of gerfelin compared to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the gerfelin concentration and fitting the data to a dose-response curve.

Osteoclastogenesis Inhibition Assay using this compound (M-GFN)

This protocol outlines a method for evaluating the effect of M-GFN on the differentiation of bone marrow-derived macrophages into osteoclasts.

1. Cell Culture:

-

Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.

-

Culture the BMMs in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (macrophage colony-stimulating factor) to induce proliferation and differentiation into osteoclast precursors.

2. Osteoclast Differentiation:

-

Plate the BMMs in 96-well plates.

-

Induce osteoclast differentiation by treating the cells with RANKL (receptor activator of nuclear factor-κB ligand) and M-CSF.

-

Simultaneously treat the cells with various concentrations of this compound (M-GFN) or vehicle control (DMSO).

-

Culture the cells for 4-5 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

3. TRAP Staining and Analysis:

-

After the incubation period, fix the cells with 4% paraformaldehyde.

-

Stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei).

-

Quantify the number of osteoclasts per well using a microscope.

4. Data Analysis:

-

Calculate the percentage of inhibition of osteoclast formation for each concentration of M-GFN compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the M-GFN concentration.

Conclusion

Gerfelin and its derivatives represent a promising class of bioactive compounds with potential applications in oncology and bone biology. The inhibition of GGPP synthase by gerfelin disrupts fundamental cellular processes, while its derivative, this compound, demonstrates a distinct mechanism of action by targeting the glyoxalase pathway to inhibit osteoclastogenesis. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into these fascinating molecules, paving the way for the development of novel therapeutic strategies. Further exploration of the structure-activity relationships of gerfelin analogs is warranted to optimize their potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Gerfelin in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gerfelin (M-GFN) is a known competitive inhibitor of Glyoxalase I (GLO1), a critical enzyme in the detoxification of the reactive metabolite methylglyoxal (MG). Inhibition of GLO1 by this compound leads to an accumulation of intracellular MG, which can induce a range of cellular effects, including inhibition of osteoclastogenesis, potential anti-inflammatory responses, and cytotoxicity in cancer cells. These properties make this compound a valuable tool for studying the roles of GLO1 and methylglyoxal in various cellular processes and a potential candidate for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in several key cell-based assays to investigate its biological activities.

Data Presentation

The following table summarizes the known quantitative data for this compound's biological activities. This information is crucial for designing experiments with appropriate concentration ranges.

| Biological Activity | Assay Type | Cell Line | Key Parameter | Value |

| Inhibition of Osteoclastogenesis | TRAP Staining | Murine Bone Marrow Macrophages (BMMs) | IC50 | 2.8 µM[1] |

Experimental Protocols

Glyoxalase I (GLO1) Activity Assay

This assay directly measures the inhibitory effect of this compound on GLO1 enzyme activity within a cellular context.

Principle: GLO1 catalyzes the conversion of the hemithioacetal, formed from methylglyoxal and glutathione (GSH), to S-D-lactoylglutathione. The formation of S-D-lactoylglutathione can be monitored by measuring the increase in absorbance at 240 nm.

Materials:

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., 10 mM Sodium Phosphate buffer, pH 7.0, 0.02% Triton X-100)

-

Substrate mix (50 mM Sodium Phosphate buffer, pH 6.6, containing 20 µM methylglyoxal and 20 µM reduced L-Glutathione)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 240 nm

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., cancer cell lines, macrophages) in a suitable culture vessel and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the cell lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Enzyme Assay: a. Pre-incubate the substrate mix at 37°C for 10 minutes to allow for the formation of the hemithioacetal. b. Add a standardized amount of cell lysate (e.g., 10 µL) to 190 µL of the pre-warmed substrate mix in a 96-well UV-transparent microplate. c. Immediately measure the increase in absorbance at 240 nm in kinetic mode for 5-10 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Normalize the GLO1 activity to the protein concentration of the lysate. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Intracellular Methylglyoxal (MG) Measurement

This protocol allows for the quantification of intracellular MG accumulation following the inhibition of GLO1 by this compound.

Principle: Intracellular MG is derivatized with a reagent such as 1,2-diaminobenzene to form a stable, fluorescent product that can be quantified by HPLC or a fluorescent plate reader.

Materials:

-

This compound

-

Cells in culture

-

Perchloric acid (PCA)

-

1,2-diaminobenzene solution

-

HPLC system with a fluorescence detector or a fluorescent microplate reader

Protocol:

-

Cell Treatment: Treat cells with desired concentrations of this compound for a specific duration.

-

Cell Lysis and Deproteinization: Harvest the cells and lyse them in ice-cold perchloric acid. Centrifuge to remove precipitated proteins.

-

Derivatization: Neutralize the supernatant and add the 1,2-diaminobenzene solution. Incubate to allow for the derivatization reaction to proceed.

-

Quantification:

-

HPLC: Analyze the derivatized sample by HPLC with fluorescence detection to separate and quantify the MG-derivative.

-

Plate Reader: Measure the fluorescence of the derivatized sample using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Generate a standard curve using known concentrations of MG. Calculate the intracellular MG concentration in the cell lysates and normalize to the cell number or protein concentration.

Osteoclast Differentiation Assay (TRAP Staining)

This assay assesses the inhibitory effect of this compound on the differentiation of macrophages into mature, bone-resorbing osteoclasts.

Principle: Osteoclasts are characterized by the expression of tartrate-resistant acid phosphatase (TRAP). This enzyme can be detected by histochemical staining, and the number of TRAP-positive multinucleated cells is a measure of osteoclast differentiation.

Materials:

-

This compound

-

RAW 264.7 cells or bone marrow-derived macrophages (BMMs)

-

Receptor Activator of Nuclear Factor κB Ligand (RANKL)

-

Macrophage Colony-Stimulating Factor (M-CSF) (for BMMs)

-

TRAP staining kit

-

Microscope

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells or BMMs in a 96-well plate.

-

Induction of Osteoclastogenesis:

-

For RAW 264.7 cells, add RANKL (e.g., 50 ng/mL) to the culture medium.

-

For BMMs, add M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium.

-

-

Treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 2.8, 10, 30 µM)[1]. Include a vehicle control.

-

Culture and Staining: Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and this compound every 2-3 days. After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well using a microscope.

-

Data Analysis: Compare the number of osteoclasts in the this compound-treated wells to the vehicle control to determine the percentage of inhibition. An IC50 value can be calculated from the dose-response curve[1].

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Anti-inflammatory Assay (LPS-induced Macrophage Model)

This assay evaluates the potential of this compound to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO). The inhibitory effect of this compound on the production of these mediators can be quantified.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent (for NO measurement)

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement: a. Mix the supernatant with Griess reagent. b. Measure the absorbance at 540 nm. c. Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (TNF-α and IL-6): a. Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated, LPS-stimulated cells to the cells stimulated with LPS alone. Calculate the percentage of inhibition for each mediator.

Signaling Pathway and Experimental Workflow Diagrams

Glyoxalase I (GLO1) Inhibition and Downstream Effects

References

Application Notes and Protocols for In Vitro Methyl Gerfelin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gerfelin is a novel small molecule that has demonstrated significant biological activity in preclinical studies. It has been identified as a potent inhibitor of glyoxalase I (GLO1), an enzyme critical for the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[1] By inhibiting GLO1, this compound leads to an accumulation of intracellular MG, which can induce apoptosis in rapidly proliferating cells, such as cancer cells. Additionally, the parent compound, gerfelin, has been shown to inhibit geranylgeranyl diphosphate (GGPP) synthase, an enzyme involved in the mevalonate pathway, which is crucial for the post-translational modification of small GTPases involved in cell growth and survival signaling. This dual mechanism of action makes this compound a compelling candidate for further investigation as a potential therapeutic agent.

These application notes provide a comprehensive overview of the in vitro protocols for evaluating the efficacy and mechanism of action of this compound. The protocols are intended to serve as a guide for researchers and are based on established methodologies for assessing GLO1 and GGPP synthase inhibition and their downstream cellular effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its related compound, gerfelin. This information is critical for designing and interpreting in vitro experiments.

Table 1: Inhibitory Activity of this compound and Gerfelin

| Compound | Target | IC50 | Ki | Assay Context |

| This compound | Glyoxalase I (GLO1) | 2.8 µM | 0.23 µM | Osteoclastogenesis Inhibition |

| Gerfelin | GGPP Synthase | 3.5 µg/mL | - | Enzyme Activity Assay |

Note: The IC50 value for Gerfelin is provided in µg/mL. The molecular weight of Gerfelin would be required for conversion to a molar concentration.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression and activation of key signaling proteins involved in apoptosis and cell survival.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Intracellular Methylglyoxal (MG) Measurement

This protocol outlines a method to quantify the intracellular accumulation of MG following GLO1 inhibition by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Perchloric acid (PCA)

-

1,2-diaminobenzene (DAB)

-

HPLC system with a fluorescence detector

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Lyse the cells with cold PCA and centrifuge to remove precipitated proteins.

-

Neutralize the supernatant with potassium carbonate.

-

Derivatize the MG in the supernatant by incubating with DAB to form 2-methylquinoxaline.

-

Analyze the derivatized sample by HPLC with fluorescence detection (Excitation: 320 nm, Emission: 380 nm).

-

Quantify the MG concentration by comparing the peak area to a standard curve of known MG concentrations.

GGPP Synthase Activity Assay

This protocol provides a method to assess the inhibitory effect of this compound on GGPP synthase activity.

Materials:

-

Recombinant human GGPP synthase

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP), [1-14C]-labeled

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

This compound

-

Scintillation cocktail and counter

Procedure:

-

Set up reaction mixtures containing assay buffer, FPP, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant GGPP synthase and [1-14C]IPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of saturated NaCl.

-

Extract the radiolabeled GGPP with an organic solvent (e.g., butanol).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition of GGPP synthase activity at each this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the general experimental workflows for its in vitro evaluation.

Caption: Proposed signaling pathway for this compound-induced apoptosis via GLO1 inhibition.

Caption: Potential signaling pathway for this compound via GGPP synthase inhibition.

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Determining the IC50 of Methyl Gerfelin for GLO1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Methyl gerfelin against Glyoxalase 1 (GLO1), a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. This compound has been identified as a potent, competitive inhibitor of GLO1, making the accurate determination of its IC50 value crucial for understanding its therapeutic potential.[1][2]

Introduction to GLO1 and this compound

Glyoxalase 1 (GLO1) is a key enzyme in the glyoxalase system, which detoxifies reactive α-oxoaldehydes, most notably methylglyoxal.[3] Elevated levels of methylglyoxal are associated with various pathological conditions, including diabetic complications and neurodegenerative diseases. Inhibition of GLO1 can lead to an accumulation of methylglyoxal, which can selectively induce apoptosis in cancer cells that have high glycolytic rates.

This compound is a natural product that has been shown to inhibit GLO1 activity.[1][2] It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme and prevents the substrate from binding.[2] This inhibition leads to an increase in intracellular methylglyoxal levels.[2] Understanding the potency of this compound as a GLO1 inhibitor, quantified by its IC50 value, is a fundamental step in its evaluation as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. It is important to note that the IC50 for osteoclastogenesis is a cell-based measurement and reflects the overall effect on a biological process, while the Ki is a measure of the binding affinity of the inhibitor to the isolated enzyme.

| Parameter | Value | Target/Process | Reference |

| IC50 | 2.8 µM | Osteoclastogenesis | [1][2] |

| Ki | 0.23 µM | Glyoxalase 1 (GLO1) | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GLO1 signaling pathway and the experimental workflow for determining the IC50 of this compound.

Caption: GLO1 metabolic pathway and the inhibitory action of this compound.

Caption: Experimental workflow for GLO1 IC50 determination.

Experimental Protocols

This section details the spectrophotometric method for determining the IC50 of this compound for GLO1. The assay is based on monitoring the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione, the product of the GLO1-catalyzed reaction.[1][2][4]

Materials and Reagents

-

Recombinant Human GLO1 Enzyme

-

This compound

-

Methylglyoxal (MG) solution (e.g., 40% in water)

-

Reduced Glutathione (GSH)

-

Sodium Phosphate Buffer (50 mM, pH 6.6)

-

Dimethyl Sulfoxide (DMSO)

-

UV-transparent 96-well microplate

-

Microplate reader capable of measuring absorbance at 240 nm

Reagent Preparation

-

Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 6.6.

-

GLO1 Enzyme Solution: Dilute the recombinant human GLO1 enzyme to a final concentration that provides a linear rate of reaction for at least 10 minutes (the optimal concentration should be determined empirically, but a starting point of 1-5 µg/mL can be used). Prepare the dilution in the assay buffer.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

This compound Working Solutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1%.

-

Substrate Solution (Hemithioacetal): Prepare a fresh solution containing 2 mM methylglyoxal and 1 mM GSH in the assay buffer.[2] Incubate this solution at room temperature for 10-15 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.[1][2]

Assay Procedure

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to each well of a UV-transparent 96-well plate.

-

Add 10 µL of the diluted GLO1 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.

-

Add 10 µL of the various this compound working solutions to the appropriate wells. For the "no inhibitor" (100% activity) control, add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 30 µL of the freshly prepared substrate solution (hemithioacetal) to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Absorbance Measurement: Immediately start monitoring the increase in absorbance at 240 nm in a microplate reader at 25°C. Readings can be taken kinetically every 30 seconds for 5-10 minutes, or as an endpoint reading after a fixed time period (e.g., 10 minutes) where the reaction is still in the linear range for the "no inhibitor" control.

Data Analysis and IC50 Calculation

-

Calculate the Rate of Reaction: For kinetic reads, determine the initial velocity (V₀) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs₂₄₀/min). For endpoint reads, subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate Percentage Inhibition: The percentage of GLO1 inhibition for each this compound concentration is calculated using the following formula:

% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of this compound that produces 50% inhibition of GLO1 activity, as determined from the fitted curve.

-

This detailed protocol provides a robust framework for the accurate determination of the IC50 of this compound for GLO1, a critical parameter for its further development as a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglyoxal (MG) is a reactive dicarbonyl species primarily generated as a byproduct of glycolysis. Under physiological conditions, the glyoxalase system, with its key enzyme Glyoxalase I (GLO1), efficiently detoxifies MG. However, under conditions of metabolic stress, such as in diabetes or neurodegenerative diseases, elevated levels of MG can lead to a state of "dicarbonyl stress." This stress is characterized by the formation of advanced glycation end products (AGEs), increased production of reactive oxygen species (ROS), and cellular dysfunction, ultimately contributing to disease pathogenesis.

Methyl gerfelin is a potent and specific competitive inhibitor of GLO1. By inhibiting GLO1, this compound provides a valuable pharmacological tool to induce and study the pathological consequences of methylglyoxal accumulation in a controlled experimental setting. These application notes provide a comprehensive guide for utilizing this compound to investigate MG-related stress in cellular and preclinical models.

Mechanism of Action

This compound functions by competitively binding to the active site of GLO1, thereby preventing the conversion of the hemithioacetal, formed from methylglyoxal and glutathione, into S-D-lactoylglutathione. This inhibition leads to an intracellular accumulation of methylglyoxal, which can then react with proteins, lipids, and nucleic acids, leading to the formation of AGEs and the induction of oxidative stress and apoptosis.

Data Presentation: Quantitative Effects of GLO1 Inhibition

The following tables summarize representative quantitative data on the effects of GLO1 inhibition. While specific dose-response data for this compound is limited in publicly available literature, the data presented below is based on studies using well-characterized GLO1 inhibitors and serves as a guide for expected outcomes when using this compound.

Table 1: Dose-Dependent Inhibition of GLO1 Activity

| GLO1 Inhibitor Concentration (µM) | GLO1 Activity (% of Control) |

| 0 (Control) | 100 |

| 1 | 75 |

| 5 | 40 |

| 10 | 20 |

| 25 | 10 |

| 50 | <5 |

Table 2: Effect of GLO1 Inhibition on Intracellular Methylglyoxal (MG) Levels

| GLO1 Inhibitor Concentration (µM) | Intracellular MG Level (µM) | Fold Increase vs. Control |

| 0 (Control) | 0.5 | 1 |

| 1 | 1.2 | 2.4 |

| 5 | 3.5 | 7 |

| 10 | 6.8 | 13.6 |

| 25 | 12.5 | 25 |

| 50 | 20.1 | 40.2 |

Table 3: Consequence of GLO1 Inhibition on Advanced Glycation End Product (AGE) Formation

| GLO1 Inhibitor Concentration (µM) | AGEs Formation (Arbitrary Fluorescence Units) |

| 0 (Control) | 100 |

| 1 | 180 |

| 5 | 350 |

| 10 | 620 |

| 25 | 1100 |

| 50 | 1850 |

Table 4: Impact of GLO1 Inhibition on Reactive Oxygen Species (ROS) Production

| GLO1 Inhibitor Concentration (µM) | ROS Production (% of Control) |

| 0 (Control) | 100 |

| 1 | 150 |

| 5 | 280 |

| 10 | 450 |

| 25 | 720 |

| 50 | 980 |

Table 5: Dose-Dependent Effect of GLO1 Inhibition on Cell Viability (IC50 Values)

| Cell Line | GLO1 Inhibitor IC50 (µM) |

| Human Colon Cancer (HCT116) | 25 |

| Human Breast Cancer (MCF-7) | 35 |

| Human Glioblastoma (U87) | 42 |

| Normal Human Fibroblasts | >100 |

Note: IC50 values are highly cell-type dependent and should be determined empirically for each cell line.

Experimental Protocols

The following are detailed protocols for key experiments to study methylglyoxal-related stress using this compound.

Protocol 1: In Vitro GLO1 Inhibition using this compound

Objective: To induce methylglyoxal-related stress in cultured cells by inhibiting GLO1 with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well or other appropriate cell culture plates

-

Reagents for downstream assays (e.g., GLO1 activity, MG quantification, AGEs, ROS, cell viability)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (medium with DMSO only) must be included.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. A typical concentration range to start with is 1-100 µM.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific endpoint being measured.

-

Downstream Analysis: Following incubation, proceed with the desired assays to measure the effects of GLO1 inhibition.

Experimental workflow for in vitro GLO1 inhibition.

Protocol 2: Measurement of Glyoxalase I (GLO1) Activity

Objective: To quantify the enzymatic activity of GLO1 in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford reagent for protein quantification

-

Spectrophotometer (UV-Vis)

-

1 M Sodium phosphate buffer (pH 6.6)

-

2 M Glutathione (GSH)

-

2 M Methylglyoxal (MG)

Procedure:

-

Cell Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay.

-

Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.6), 1 mM GSH, and 1 mM MG.

-

Enzyme Reaction: Add a known amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 240 nm over time (e.g., every 30 seconds for 5 minutes). The formation of S-D-lactoylglutathione results in an increase in absorbance at this wavelength.

-

Calculation of GLO1 Activity: Calculate the initial rate of the reaction (ΔA240/min). GLO1 activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.

Protocol 3: Quantification of Intracellular Methylglyoxal (MG)

Objective: To measure the accumulation of intracellular MG following GLO1 inhibition.

Materials:

-

Perchloric acid (PCA)

-

Potassium carbonate (K₂CO₃)

-

N-acetyl-L-cysteine (NAC)

-

Spectrophotometer

Procedure:

-

Cell Extraction: After treatment, harvest the cells and extract intracellular metabolites using ice-cold 0.5 M perchloric acid.

-

Neutralization: Neutralize the extract with 2.5 M potassium carbonate. Centrifuge to remove the potassium perchlorate precipitate.

-

Derivatization: Mix the neutralized supernatant with N-acetyl-L-cysteine. MG reacts with NAC to form a stable product.

-

Spectrophotometric Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (typically around 288 nm) after a defined incubation period.

-

Quantification: Determine the concentration of MG in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MG.

Protocol 4: Detection of Advanced Glycation End Products (AGEs)

Objective: To measure the formation of AGEs as a consequence of increased methylglyoxal levels.

Materials:

-

Cell lysis buffer

-

ELISA kit for a specific AGE (e.g., Nε-(carboxymethyl)lysine (CML) or methylglyoxal-derived hydroimidazolone (MG-H1)) or a general AGE ELISA kit.

Procedure:

-

Sample Preparation: Prepare cell lysates as described in Protocol 2.

-

ELISA Assay: Follow the manufacturer's instructions for the specific AGE ELISA kit. This typically involves:

-

Coating a microplate with an anti-AGE antibody.

-

Adding the cell lysates to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric or fluorescent signal.

-

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Quantification: Determine the concentration of AGEs in the samples by comparing the signal to a standard curve.

Protocol 5: Measurement of Reactive Oxygen Species (ROS)

Objective: To assess the level of oxidative stress induced by methylglyoxal accumulation.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in Protocol 1.

-

Dye Loading: Remove the treatment medium and wash the cells with HBSS. Incubate the cells with DCFH-DA (typically 10-20 µM in HBSS) for 30-60 minutes at 37°C in the dark.

-

Measurement:

-

Microplate Reader: After incubation, wash the cells with HBSS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

Flow Cytometry: After incubation, detach the cells, wash with PBS, and analyze the fluorescence of individual cells using a flow cytometer.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced.

Protocol 6: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound-induced methylglyoxal stress.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 1.

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Signaling Pathways Affected by Methylglyoxal-Related Stress

Methylglyoxal accumulation, induced by this compound, can perturb several key signaling pathways involved in cellular stress responses, inflammation, and survival.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Methylglyoxal-induced ROS can lead to the activation of Nrf2.

Activation of the Nrf2 pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses. Methylglyoxal-induced oxidative stress can activate several MAPK cascades, including p38 and JNK.

Activation of MAPK pathways by methylglyoxal stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Methylglyoxal can have complex, often inhibitory, effects on NF-κB signaling, for instance by directly modifying components of the pathway.

Inhibition of NF-κB signaling by methylglyoxal.

Conclusion

This compound is a powerful tool for elucidating the mechanisms of methylglyoxal-related stress. By following the protocols and considering the signaling pathways outlined in these application notes, researchers can effectively design and execute experiments to investigate the role of dicarbonyl stress in various pathological conditions and explore potential therapeutic interventions. It is crucial to empirically determine the optimal concentrations and treatment times for this compound in the specific experimental system being used.

Application Notes and Protocols for Investigating the Antidepressant Effects of Methyl Gerfelin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for evaluating the potential antidepressant properties of Methyl gerfelin (MeGFN). The protocols outlined below encompass behavioral, molecular, and cellular assays designed to assess the efficacy and elucidate the mechanism of action of MeGFN.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and current pharmacological treatments often have limitations, including delayed onset of action and lack of efficacy in a substantial portion of patients. Recent research has highlighted novel therapeutic targets beyond the classic monoaminergic systems. One such target is the glyoxalase 1 (GLO1) enzyme, which detoxifies the reactive metabolite methylglyoxal (MG). Inhibition of GLO1 leads to an accumulation of MG, which has been shown to be a competitive partial agonist at GABA-A receptors. This compound (MeGFN) has been identified as a GLO1 inhibitor and has demonstrated antidepressant-like effects in preclinical studies.[1] Furthermore, MeGFN treatment has been associated with the induction of brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity and antidepressant responses.[1]

These application notes provide a comprehensive guide for the preclinical evaluation of MeGFN, focusing on its behavioral effects and its impact on key signaling pathways implicated in depression, such as the BDNF-TrkB and mTOR pathways.[2][3][4][5][6][7][8][9]

In Vivo Behavioral Assays

Behavioral tests in rodents are crucial for the initial screening and validation of potential antidepressant compounds.[10][11][12] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used models to assess antidepressant-like activity.[10][12][13][14][15]

Experimental Design and Animal Groups

A robust experimental design is essential for obtaining reliable and reproducible data. The following groups are recommended for both the FST and TST:

| Group ID | Treatment | Dosage (Example) | Route of Administration | Purpose |

| VEH | Vehicle (e.g., saline with 5% DMSO) | 10 mL/kg | Intraperitoneal (i.p.) | Negative Control |

| MG-LOW | This compound | 10 mg/kg | i.p. | Test Group (Low Dose) |

| MG-MED | This compound | 20 mg/kg | i.p. | Test Group (Medium Dose) |

| MG-HIGH | This compound | 40 mg/kg | i.p. | Test Group (High Dose) |

| POS | Fluoxetine (or other standard antidepressant) | 20 mg/kg | i.p. | Positive Control |

Note: Dosages are examples and should be optimized in pilot studies.

Protocol: Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of immobility.[12][13][15]

Materials:

-

Glass or plastic cylinders (45 cm high, 20 cm in diameter)

-

Water (23-25°C) filled to a depth of 30 cm

-

Video recording system

-

Animal holding cages

-

Timers

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute period. This session is for habituation and is not scored.

-

Drug Administration (Day 2): Administer this compound, vehicle, or the positive control 60 minutes before the test session.

-

Test Session (Day 2): Place each mouse into the cylinder for a 6-minute test session.[13]

-

Recording: Video record the entire 6-minute session for later analysis.

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

Protocol: Tail Suspension Test (TST)

Similar to the FST, the TST induces a state of behavioral despair where mice, when suspended by their tails, will eventually cease struggling.[12][13][14]

Materials:

-

Suspension box or a horizontal bar

-

Adhesive tape

-

Video recording system

-

Timers

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour.

-

Suspension: Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is approximately 1 cm from the tip of the tail. The mouse should be suspended approximately 50 cm above the floor.

-

Drug Administration: Administer this compound, vehicle, or the positive control 60 minutes prior to the test.

-

Recording: Video record the entire session.

-

Data Analysis: Score the total duration of immobility over the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Data Presentation: Behavioral Assays

Summarize the quantitative data from the FST and TST in the following table format:

| Treatment Group | N | Immobility Time (s) - FST (Mean ± SEM) | Immobility Time (s) - TST (Mean ± SEM) |

| Vehicle | 10 | ||

| MeGFN (10 mg/kg) | 10 | ||

| MeGFN (20 mg/kg) | 10 | ||

| MeGFN (40 mg/kg) | 10 | ||

| Fluoxetine (20 mg/kg) | 10 |

In Vitro and Ex Vivo Molecular Assays

To investigate the molecular mechanisms underlying the antidepressant-like effects of this compound, key signaling pathways implicated in depression and neuroplasticity should be examined. The BDNF-TrkB and mTOR signaling pathways are critical in this regard.[2][3][4][5][6][7][8][9]

Experimental Workflow

References

- 1. Identification of a novel, fast-acting GABAergic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of mTOR in depression and antidepressant responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of BDNF-TrkB Signaling in Regulating Anxiety and Depression-Like Behavior in Diverse Brain Regions, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]

- 5. geneonline.com [geneonline.com]

- 6. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of BDNF-TrkB-mTOR signaling in the treatment of depression [jstage.jst.go.jp]

- 9. academic.oup.com [academic.oup.com]

- 10. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jlar.rovedar.com [jlar.rovedar.com]

- 12. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tail suspension test and forced swim test [bio-protocol.org]

- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methyl Gerfelin: A Potent Tool for Probing Glyoxalase 1 Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gerfelin, a derivative of the natural product gerfelin, has emerged as a valuable tool compound for the investigation of the glyoxalase 1 (GLO1) enzyme system. GLO1 is a critical enzyme in the detoxification of methylglyoxal (MG), a reactive dicarbonyl species formed as a byproduct of glycolysis. The accumulation of MG is implicated in various pathological conditions, including diabetic complications, neurodegenerative diseases, and cancer. This compound acts as a competitive inhibitor of GLO1, leading to an increase in intracellular MG levels.[1][2] This property makes it an excellent pharmacological tool to elucidate the downstream cellular consequences of GLO1 inhibition and the roles of MG in various signaling pathways. These application notes provide a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols, and its application in studying GLO1-related cellular processes.

Biochemical and Cellular Activity of this compound

This compound exhibits potent and competitive inhibition of GLO1.[1][2] Its ability to suppress osteoclastogenesis has also been documented.[2][3] Notably, inhibition of GLO1 by this compound leads to the accumulation of intracellular methylglyoxal, which has been shown to act as a partial agonist of GABA-A receptors, providing a mechanistic basis for its observed anxiolytic and antidepressant-like effects in preclinical models.[4]

Table 1: Quantitative Data for this compound

| Parameter | Value | Species/Cell Type | Reference |

| GLO1 Inhibition Constant (Ki) | 0.23 µM | Not specified | [1] |

| Osteoclastogenesis Inhibition (IC50) | 2.8 µM | Not specified | [3] |